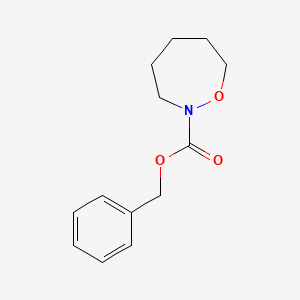
3-(2-bromoethyl)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromoethyl)cyclobutan-1-one, also known as β-bromoethyl cyclobutanone, is a cyclic ketone compound containing a bromoethyl group. This compound is of interest due to its unique structure, which combines a cyclobutanone ring with a bromoethyl substituent. It has a molecular formula of C6H9BrO and a molecular weight of 177 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromoethyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with a bromoethylating agent. One common method is the reaction of cyclobutanone with 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive bromoethylating agents.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromoethyl)cyclobutan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group in the cyclobutanone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted cyclobutanones, depending on the nucleophile used.
Reduction Reactions: The primary product is the corresponding cyclobutanol.
Oxidation Reactions: Products can include carboxylic acids or other oxidized derivatives of the original compound.
Applications De Recherche Scientifique
3-(2-Bromoethyl)cyclobutan-1-one has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive bromoethyl group.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(2-bromoethyl)cyclobutan-1-one primarily involves its ability to act as an alkylating agent. The bromoethyl group can react with nucleophilic sites on proteins, DNA, or other biomolecules, leading to modifications that can alter their function. This reactivity makes it useful in studies of enzyme inhibition and protein modification .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanone: The parent compound without the bromoethyl group.
2-Bromoethylcyclobutane: A similar compound where the bromoethyl group is attached to a cyclobutane ring instead of a cyclobutanone ring.
3-(2-Chloroethyl)cyclobutan-1-one: A compound with a chloroethyl group instead of a bromoethyl group.
Uniqueness
3-(2-Bromoethyl)cyclobutan-1-one is unique due to the combination of the cyclobutanone ring and the bromoethyl group. This structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications. The presence of the bromoethyl group allows for specific interactions with nucleophiles, which can be exploited in synthetic and mechanistic studies.
Propriétés
Numéro CAS |
1379194-44-1 |
|---|---|
Formule moléculaire |
C6H9BrO |
Poids moléculaire |
177.04 g/mol |
Nom IUPAC |
3-(2-bromoethyl)cyclobutan-1-one |
InChI |
InChI=1S/C6H9BrO/c7-2-1-5-3-6(8)4-5/h5H,1-4H2 |
Clé InChI |
SORSBVQKLCJNDA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1=O)CCBr |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



